1-(3,4-Dimethoxyphenyl)-2-[4-[5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol
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Overview
Description
1-(3,4-Dimethoxyphenyl)-2-[4-[5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol is a natural product found in Saururus, Saururus cernuus, and Saururus chinensis with data available.
Scientific Research Applications
Metabolism by Pseudomonas acidovorans
Research has shown that Pseudomonas acidovorans can metabolize lignin model compounds, including 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol, using them as sole carbon and energy sources. The study identified various metabolic intermediates and proposed a degradation scheme, highlighting the cleavage of the ether linkage as a key reaction (Vicuña et al., 1987).
Pyrolytic Cleavage Studies
A study focused on the pyrolytic cleavage of β-ether-type dimers, including 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1-propanol, demonstrated that radical chain reactions play a significant role in this process. The research provides insights into the mechanisms of lignin pyrolysis, which is important for understanding the thermal degradation of lignin and related compounds (Watanabe et al., 2009).
Mechanism of β-O-4 Bond Cleavage
Another area of research involves understanding the mechanism of β-O-4 bond cleavage in lignin model compounds like 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1-propanol. This research provides detailed insights into the chemical processes involved in lignin degradation, which is crucial for the development of efficient lignin valorization methods (Yokoyama, 2015).
Stereochemistry and Synthesis Studies
Research has also been conducted on the stereoselective synthesis of threo 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-propan-1-ol. Such studies contribute to the understanding of the stereochemical aspects of lignin model compounds and their synthesis, which is important for the development of new materials and chemicals derived from lignin (Collier et al., 1997).
Deuteration and Pyrolytic Reactivities
Investigations into the pyrolytic reactivities of deuterated β-ether-type lignin model dimers, including 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1-propan-1-ol, have enhanced our understanding of the radical chain reactions in lignin pyrolysis. This research is vital for the development of advanced biomass conversion technologies (Watanabe et al., 2015).
Properties
Molecular Formula |
C42H52O11 |
---|---|
Molecular Weight |
732.9 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-[4-[5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol |
InChI |
InChI=1S/C42H52O11/c1-23-24(2)42(30-14-18-34(38(22-30)50-10)52-26(4)40(44)28-12-16-32(46-6)36(20-28)48-8)53-41(23)29-13-17-33(37(21-29)49-9)51-25(3)39(43)27-11-15-31(45-5)35(19-27)47-7/h11-26,39-44H,1-10H3 |
InChI Key |
ZGXXNVOBEIRACL-UHFFFAOYSA-N |
SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)OC(C)C(C3=CC(=C(C=C3)OC)OC)O)OC)C4=CC(=C(C=C4)OC(C)C(C5=CC(=C(C=C5)OC)OC)O)OC)C |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)OC(C)C(C3=CC(=C(C=C3)OC)OC)O)OC)C4=CC(=C(C=C4)OC(C)C(C5=CC(=C(C=C5)OC)OC)O)OC)C |
Synonyms |
manassantin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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